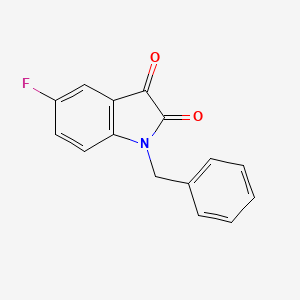

1-Benzyl-5-fluoroindoline-2,3-dione

CAS No.:

Cat. No.: VC14047380

Molecular Formula: C15H10FNO2

Molecular Weight: 255.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10FNO2 |

|---|---|

| Molecular Weight | 255.24 g/mol |

| IUPAC Name | 1-benzyl-5-fluoroindole-2,3-dione |

| Standard InChI | InChI=1S/C15H10FNO2/c16-11-6-7-13-12(8-11)14(18)15(19)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2 |

| Standard InChI Key | VOKBYNHAVFONKT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=O)C2=O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Crystallographic Data

1-Benzyl-5-fluoroindoline-2,3-dione has a molecular weight of 255.24 g/mol and crystallizes in the monoclinic space group P1c1 (No. 7) with unit cell parameters:

-

a = 6.6616 Å

-

b = 4.8577 Å

-

c = 19.099 Å

-

β = 99.821°

-

Z = 2 (molecules per unit cell)

The isatin moiety (indoline-2,3-dione) is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.022 Å. The benzyl ring (C10–C15) forms a dihedral angle of 76.82° with the isatin plane, a value consistent with related N-benzylisatin derivatives such as 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione (73.04°) .

Table 1: Crystallographic Parameters of 1-Benzyl-5-fluoroindoline-2,3-dione

| Parameter | Value |

|---|---|

| Space group | P1c1 |

| Unit cell volume | 605.7 ų |

| Density (calculated) | 1.558 g/cm³ |

| R factor | 0.0877 |

| Dihedral angle (isatin-benzyl) | 76.82° |

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via microwave-assisted N-alkylation of 5-fluoroisatin with benzyl chloride in ethanol, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base . Key steps include:

-

Reaction setup: 5-fluoroisatin (2.00 mmol), DBU (1.1 equiv), and benzyl chloride (1.1 equiv) in ethanol.

-

Microwave irradiation: 120°C for 25 minutes.

-

Workup: Precipitation upon cooling, followed by filtration to yield a dark red solid (28% yield).

Alternative methods involve Fischer indole synthesis or reductive amination, though microwave synthesis offers superior efficiency .

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆, 500 MHz): δ 7.84–7.87 (m, 2H, ArH), 7.63–7.65 (m, 2H, ArH), 6.08 (s, 1H, -CH-), 5.37 (s, 2H, -CH₂-) .

-

IR (KBr): ν = 1737 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1103 cm⁻¹ (C-O).

Physicochemical Properties

Thermal and Solubility Profiles

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but insoluble in water.

-

Dipole moment: 5.244 Debye (calculated via PM7 computation) .

Computational Analysis

-

HOMO/LUMO energies: −8.962 eV (HOMO), −1.158 eV (LUMO), indicating moderate electron-withdrawing capacity .

-

Molecular electrostatic potential (MEP): Localized negative charge on carbonyl oxygens, facilitating hydrogen bonding .

Biological Activities and Applications

Table 2: Antimicrobial Activity of Selected Derivatives

| Derivative | Target Microorganism | MIC/IC₅₀ (µg/mL) |

|---|---|---|

| K-2 (coumarin-triazole hybrid) | S. aureus | 12.5 |

| L-5 (iodo-substituted) | C. albicans | 18.7 |

Mechanistic Insights

Molecular docking studies reveal strong interactions with bacterial enoyl-ACP reductase (FabI) and fungal cytochrome P450 14α-demethylase, disrupting cell membrane synthesis . The fluorine atom enhances binding affinity via polar interactions with active-site residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume